1-(Chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene
Overview
Description
1-(Chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene, also known as CF3C6H4CH2Cl, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound belongs to the class of aromatic compounds and is widely used in the synthesis of various organic compounds.
Scientific Research Applications
Electrophilic Fluorination and Organic Synthesis
This compound is notable for its role in electrophilic fluorination reactions, a critical area in organofluorine chemistry. The use of 1-(chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene, particularly in the form of Selectfluor F-TEDA-BF4, has enabled effective and selective introduction of fluorine atoms into organic molecules. This process is essential for creating compounds with desired properties for pharmaceuticals, agrochemicals, and material science. The versatility of Selectfluor as a mediator or catalyst in various organic transformations underscores the importance of this compound in modern synthetic chemistry (Singh & Shreeve, 2004).
Photochemical Studies
Research into the photochemistry of fluoro(trifluoromethyl)benzenes, including derivatives similar to this compound, has provided insights into the photophysical processes of these compounds. Studies on the fluorescence spectra, quenching of singlet state emission, and intersystem crossing yields contribute to a deeper understanding of the electronic and structural aspects influencing the behavior of fluoroaromatic compounds under light exposure. Such knowledge is beneficial for designing materials with specific photochemical and photophysical properties (Al-ani, 1973a; Al-ani, 1973b).
Material Science and Polymer Chemistry
In material science, the chemical serves as a building block for the synthesis of advanced materials, such as hyperbranched poly(arylene ether)s and novel fluorine-containing polymers. These materials exhibit unique properties, including thermal stability, low moisture absorption, and high hygrothermal stability, making them suitable for various high-performance applications. The development of these polymers demonstrates the compound's utility in creating new materials with tailored properties for specific applications (Banerjee et al., 2009; Xie et al., 2001).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that halogenated benzene compounds often interact with various enzymes and receptors in the body, altering their function .
Mode of Action
The compound, being a halogenated benzene derivative, likely undergoes electrophilic aromatic substitution reactions . The presence of the chloromethyl and trifluoromethyl groups on the benzene ring can influence the reactivity of the compound, potentially leading to unique interactions with its targets .
Biochemical Pathways
Halogenated benzene compounds are known to participate in various biochemical reactions, including free radical bromination and nucleophilic substitution .
Pharmacokinetics
Similar halogenated benzene compounds are generally lipophilic, allowing them to cross biological membranes and distribute throughout the body .
Result of Action
Halogenated benzene compounds can cause various biological effects, depending on their specific targets and the nature of their interactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(Chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene. For instance, the compound slowly degrades in the atmosphere by reaction with photochemically-produced hydroxyl radicals . Additionally, exposure conditions, such as the presence of dust or vapors, can affect the compound’s behavior .
Properties
IUPAC Name |
1-(chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4/c9-4-5-1-2-6(10)3-7(5)8(11,12)13/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTZSNPJDFLZOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374667 | |
Record name | 1-(Chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
248262-29-5 | |
Record name | 1-(Chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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